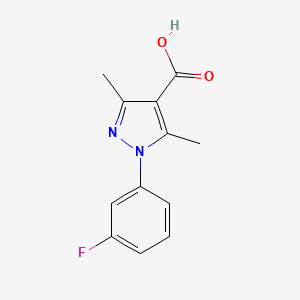

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Descripción

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based small molecule characterized by a fluorinated aromatic ring at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole core. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACJQBZZIQQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with a suitable carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted pyrazoles.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: The compound can be utilized in the development of new materials and chemical processes.

Mecanismo De Acción

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared to other similar compounds, such as 1-(3-fluorophenyl)piperazine and 3-fluoroacetophenone. While these compounds share structural similarities, this compound is unique in its pyrazole ring structure, which contributes to its distinct chemical and biological properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Variations

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents on the phenyl ring and pyrazole core. Below is a comparative analysis of key analogs:

Key Data Table: Physicochemical Properties

Actividad Biológica

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrazole derivatives known for their anti-inflammatory, anticancer, and antifungal properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is CHFNO. Its structure can be represented as follows:

Table of Properties

| Property | Value |

|---|---|

| CAS Number | 138907-81-0 |

| Molecular Weight | 239.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies indicate that it exhibits significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds could inhibit cell proliferation in A549 lung cancer cells with IC values ranging from 0.95 nM to 49.85 µM, suggesting a potent anticancer activity .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This mechanism is critical in conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of lipopolysaccharide (LPS)-induced inflammation was particularly noted in recent studies .

Antifungal Activity

Research has also explored the antifungal potential of pyrazole derivatives. Compounds structurally related to this compound have demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : Some pyrazole derivatives inhibit xanthine oxidase, which is involved in uric acid production .

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Molecular Docking Studies : These studies reveal that the compound can form hydrogen bonds with key residues in target proteins, enhancing its binding affinity and efficacy.

Study 1: Antitumor Activity

A recent study synthesized several pyrazole derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with some derivatives showing an IC as low as 26 µM against specific cancer types .

Study 2: Inhibition of Inflammatory Response

In a controlled experiment, the compound was tested for its ability to reduce inflammatory markers in LPS-stimulated macrophages. Results showed a marked decrease in TNF-α levels compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.